![molecular formula C30H28N4O4 B2968175 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1223763-32-3](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions. For example, the pyrazolo[1,5-a]pyrazine ring could be formed through a cyclization reaction . The phenoxyphenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques .Applications De Recherche Scientifique
Computational and Pharmacological Potential
The compound is included in the study of 1,3,4-oxadiazole and pyrazole derivatives for their computational and pharmacological potential. The derivatives demonstrated various activities, including toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with significant antioxidant activities. These derivatives were tested using various assays, indicating their potential in antioxidant applications (Chkirate et al., 2019).
Antimicrobial and Anti-Inflammatory Agents
A series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including the subject compound, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights their potential in developing new therapeutic agents (Kendre et al., 2015).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline acetamides, including derivatives similar to the subject compound, have been investigated. This research is significant for their potential application in photonic devices like optical switches and modulators (Castro et al., 2017).
Fluorescent Chemosensor for Metal Ion Detection
Derivatives of the compound have been synthesized and studied for their photophysical properties. One such application is their use as fluorescent chemosensors for metal ion detection, demonstrating potential in analytical chemistry (Khan, 2020).
Rhodium Chemistry and Crystal Structures
The compound's derivatives have been synthesized and characterized in rhodium chemistry, providing insights into their molecular structures and dynamic processes. This research aids in understanding the chemical behavior of such compounds (Cano et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-phenoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-nitrophenylhydrazine", "4-phenoxyphenol", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 eq) in N,N-dimethylformamide (DMF) and cool to 0°C.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "d. Add 4-nitrophenylhydrazine (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "e. Pour the reaction mixture into water and extract with diethyl ether.", "f. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "g. Concentrate the organic layer under reduced pressure to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (1.0 eq) and N-(4-phenoxyphenyl)acetamide (1.1 eq) in methanol.", "b. Add acetic anhydride (1.2 eq) and triethylamine (1.2 eq) to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into water and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] } | |
Numéro CAS |
1223763-32-3 |
Formule moléculaire |
C30H28N4O4 |
Poids moléculaire |
508.578 |
Nom IUPAC |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C30H28N4O4/c1-2-3-19-37-24-13-9-22(10-14-24)27-20-28-30(36)33(17-18-34(28)32-27)21-29(35)31-23-11-15-26(16-12-23)38-25-7-5-4-6-8-25/h4-18,20H,2-3,19,21H2,1H3,(H,31,35) |
Clé InChI |
AVMBFLPUEIEVGG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2968094.png)
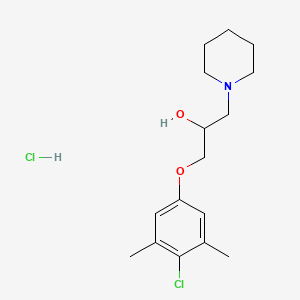
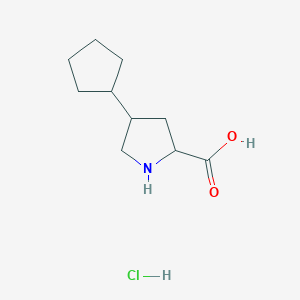

![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)


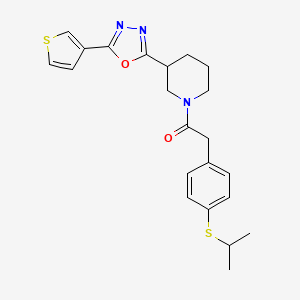
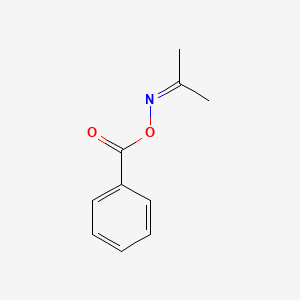
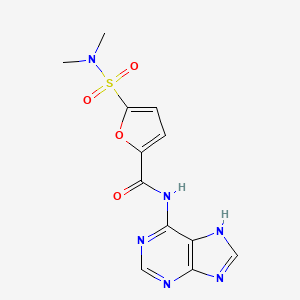
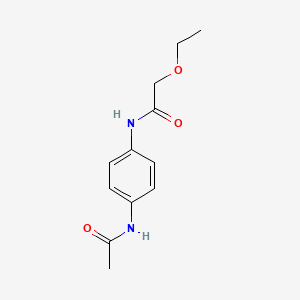
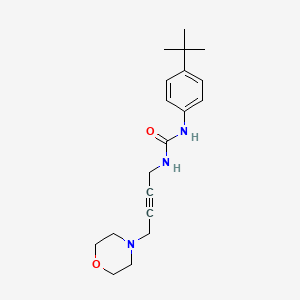
![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)
